Cas no 1421026-73-4 ((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)

(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol structure
1421026-73-4 structure
商品名:(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
CAS番号:1421026-73-4
MF:C11H11N3O3S
メガワット:265.288340806961
CID:2172285

(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • (R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
    • (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
    • インチ: 1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1
    • InChIKey: UKZGVQVXYGPVKG-MRVPVSSYSA-N
    • ほほえんだ: S1C2C=CC(=CC=2N=C1N1CC[C@H](C1)O)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 338
  • トポロジー分子極性表面積: 110

(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM301074-500mg
(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
1421026-73-4 95%
500mg
$480 2021-06-17
Chemenu
CM301074-500mg
(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
1421026-73-4 95%
500mg
$*** 2023-03-31

(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol 関連文献

(R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-olに関する追加情報

Recent Advances in the Study of (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol (CAS: 1421026-73-4)

The compound (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol (CAS: 1421026-73-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the role of (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol as a promising scaffold for the development of novel kinase inhibitors. Its unique structural features, including the nitrobenzothiazole moiety and the chiral pyrrolidine ring, contribute to its high binding affinity and selectivity towards specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression.

In addition to its kinase inhibitory properties, (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol has shown potential as a modulator of protein-protein interactions (PPIs). A recent preprint on bioRxiv revealed that this compound can disrupt the interaction between certain oncogenic proteins and their binding partners, thereby inhibiting tumor growth in preclinical models. This finding opens new avenues for the development of PPI-targeted therapies, which have traditionally been challenging to design.

The synthetic routes for (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable, enantioselective synthesis of this compound with improved yield and purity. This advancement is particularly significant for large-scale production and future clinical development.

Pharmacokinetic studies of (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol have revealed favorable drug-like properties, including good oral bioavailability and metabolic stability. However, some challenges remain, such as its moderate blood-brain barrier penetration, which may limit its application in central nervous system disorders. Ongoing structure-activity relationship (SAR) studies aim to address these limitations while maintaining the compound's therapeutic efficacy.

Looking ahead, (R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol represents a versatile chemical scaffold with multiple therapeutic applications. Its dual functionality as both a kinase inhibitor and PPI modulator makes it particularly valuable for polypharmacology approaches. Future research directions may include the development of prodrug formulations to enhance its pharmacokinetic profile and the exploration of its potential in combination therapies.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.